molecular formula C9H10BrNOS B3034545 (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1872849-86-9

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B3034545
CAS No.: 1872849-86-9
M. Wt: 260.15 g/mol
InChI Key: OTOKHJHKRGJUCT-UHFFFAOYSA-N
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Description

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone is a methanone derivative featuring two distinct moieties: a 4-bromothiophen-3-yl group and a pyrrolidin-1-yl group. The thiophene ring (a sulfur-containing aromatic heterocycle) is substituted with a bromine atom at the 4-position, enhancing its electronic and steric profile. This structure positions the compound as a candidate for applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and amine interactions are critical .

Properties

IUPAC Name

(4-bromothiophen-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c10-8-6-13-5-7(8)9(12)11-3-1-2-4-11/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOKHJHKRGJUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkyl groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted thiophenes

Mechanism of Action

The mechanism of action of (4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for pyrrole- and thiophene-containing methanones, such as Suzuki couplings or Friedel-Crafts acylations, as seen in related systems .
  • Pharmacological Potential: While direct data are lacking, the bromothiophene-pyrrolidine scaffold may target enzymes like kinases or GPCRs, given the prevalence of similar structures in kinase inhibitors (e.g., chromen-4-one derivatives) .

Biological Activity

(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Compound Overview

  • Chemical Formula : C9H10BrNOS
  • Molecular Weight : 260.15 g/mol
  • Structural Features :
    • A thiophene ring substituted with bromine.
    • A pyrrolidine moiety linked via a ketone functional group.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the bromine atom on the thiophene ring enhances its reactivity and potential interactions with various biomolecules, which may lead to modulation of biological pathways involved in disease processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing efficacy in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study highlighted its potential as an anticancer agent, necessitating further investigation into its efficacy and safety profiles in clinical settings .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AntiviralPotential activity against EBOV

Case Studies

  • Antiviral Activity Against EBOV :
    A study evaluated the antiviral properties of thiophene derivatives, including this compound, against the Ebola virus pseudotype. The compound demonstrated effective inhibition at micromolar concentrations, highlighting its potential in antiviral drug development .
  • Anticancer Mechanisms :
    Research conducted on the compound's anticancer effects revealed that it could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in specific cancer cell lines. The study emphasized the need for further exploration into its selectivity and cytotoxicity profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
(4-Bromophenyl)(pyrrolidin-1-yl)methanonePhenyl ring instead of thiopheneModerate antimicrobial activity
(4-Chlorothiophen-3-yl)(pyrrolidin-1-yl)methanoneChlorine instead of bromineEnhanced anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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(4-Bromothiophen-3-yl)(pyrrolidin-1-yl)methanone

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